molecular formula C6H11BrO B2798738 (2-Bromo-1-methoxyethyl)cyclopropane CAS No. 1909337-06-9

(2-Bromo-1-methoxyethyl)cyclopropane

Cat. No. B2798738
CAS RN: 1909337-06-9
M. Wt: 179.057
InChI Key: INUCUAQICVRCSY-UHFFFAOYSA-N
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Description

“(2-Bromo-1-methoxyethyl)cyclopropane” is a chemical compound with the CAS Number: 1909337-06-9 . It has a molecular weight of 179.06 .


Molecular Structure Analysis

The molecular formula of “(2-Bromo-1-methoxyethyl)cyclopropane” is C6H11BrO . The InChI code for this compound is 1S/C6H11BrO/c1-8-6(4-7)5-2-3-5/h5-6H,2-4H2,1H3 .

Scientific Research Applications

Cycloaddition Reactions

Cyclopropane derivatives, including (2-Bromo-1-methoxyethyl)cyclopropane, have been widely used in cycloaddition reactions . These reactions are crucial for the rapid construction of cyclic, polycyclic, or bridged cyclic products .

Asymmetric Synthesis

Cyclopropane derivatives can be used in asymmetric synthesis of cyclic frameworks . This process is essential for creating chiral molecules, which are important in fields like pharmaceuticals and agrochemicals .

Building Blocks for Natural Products

Cyclopropane derivatives serve as building blocks for natural products . They can be used to synthesize complex natural products, which often have interesting biological activities .

Photoredox Catalysis

Cyclopropane derivatives can merge photoredox catalysis, C–H bond activation, and radical cascade processes to establish new cycloaddition modes . This opens up new possibilities in synthetic methods .

Synthesis of Highly Functionalized Cyclopropanes

Recent advances in the synthesis of cyclopropane-containing natural products highlight the application of novel synthetic methodologies and innovative synthetic strategies in the construction of highly functionalized cyclopropanes .

Strained Ring-Induced Cycloadditions

Cyclopropane derivatives can act as two- to five-carbon synthons in cycloaddition reactions, affording many possibilities in producing small to middle all-carbon ring structures . This is due to the strain in the cyclopropane ring, which provides a kinetic opportunity to initiate strain unleashing .

7. Total Synthesis of Cyclopropane-Containing Natural Products Cyclopropane derivatives are used in the total synthesis of cyclopropane-containing natural products . This involves the use of cyclopropane as a key building block in the synthesis of complex natural products .

Unique Reactivity in Organic Synthesis

Cyclopropanes, one of the most important strained rings, have gained much attention for more than a century because of their interesting and unique reactivity . This unique reactivity makes them valuable tools in organic synthesis .

Mechanism of Action

Target of Action

Cyclopropane-containing compounds are known to possess unique structural and chemical properties that render them valuable in various fields, such as medicine, agrochemistry, and materials science .

Mode of Action

Cyclopropane rings are known to be formed through a process called michael initiated ring closure (mirc) reactions . This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Cyclopropane biosynthesis can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . The reactions can further be classified based on the key intermediates required prior to cyclopropane formation, which can be carbocations, carbanions, or carbon radicals .

Pharmacokinetics

The molecular weight of the compound is 17906 , which may influence its absorption and distribution in the body.

Result of Action

Cyclopropane-containing compounds are known to have unique structural and chemical properties that make them valuable in various fields .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of cyclopropane-containing compounds. For instance, storage temperature is a vital environmental factor that can extend the shelf-life of cyclopropane-containing compounds . High temperatures increase respiration and ethylene production rates that initiate senescence, while storage at low temperatures extends the postharvest life by inhibiting these rates .

properties

IUPAC Name

(2-bromo-1-methoxyethyl)cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-8-6(4-7)5-2-3-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUCUAQICVRCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CBr)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1909337-06-9
Record name (2-bromo-1-methoxyethyl)cyclopropane
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